JAK2 Kinase Inhibition: Cyclopropyl vs. Methyl at the 6-Position
In a direct in vitro kinase assay, the 6-cyclopropyl derivative exhibited a JAK2 IC50 of 12 nM, representing an approximately 8-fold improvement in potency over its 6-methyl analog (IC50 ≈ 100 nM) when tested under identical conditions [1]. This gain is attributed to enhanced van der Waals contacts between the cyclopropyl ring and the hydrophobic back pocket of the JAK2 ATP-binding site [2]. For procurement purposes, selecting the cyclopropyl variant directly translates to lower compound loading in cellular assays and a wider therapeutic index window.
| Evidence Dimension | JAK2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) |
| Comparator Or Baseline | ≈100 nM (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 934156-43-1) |
| Quantified Difference | ~8.3-fold lower IC50 (more potent) |
| Conditions | Recombinant human JAK2 kinase assay, ATP concentration at Km, 30-minute incubation, TR-FRET readout |
Why This Matters
The 8-fold potency margin justifies the selection of the 6-cyclopropyl building block for medicinal chemistry campaigns where JAK2 inhibition is the primary pharmacological endpoint.
- [1] Kuujia.com Technical Datasheet, Citing a 2023 in vitro study demonstrating JAK2 IC50 = 12 nM for 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. View Source
- [2] Molecular modeling analysis of pyrazolo[3,4-b]pyridine SAR: cyclopropyl vs. methyl substituent effects on JAK2 binding (2023). View Source
